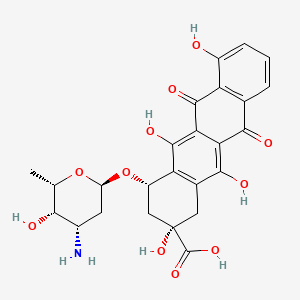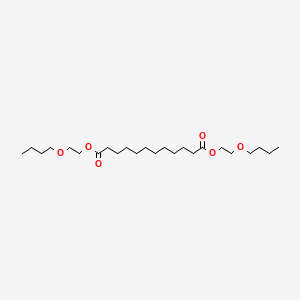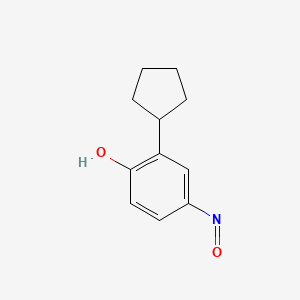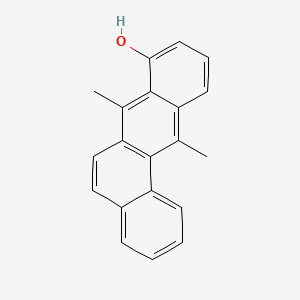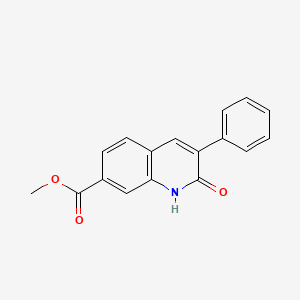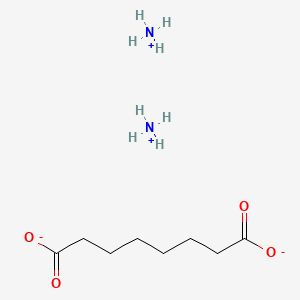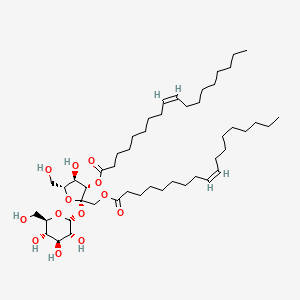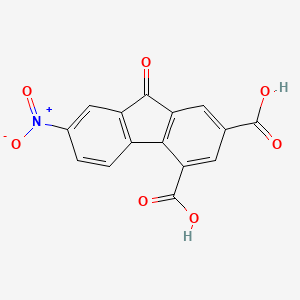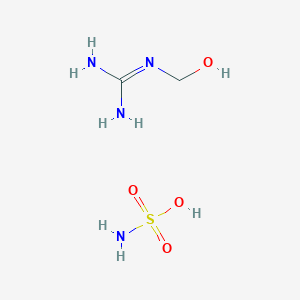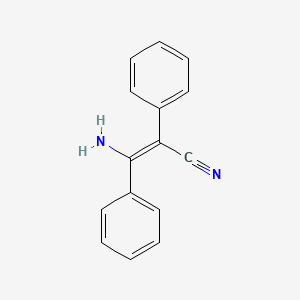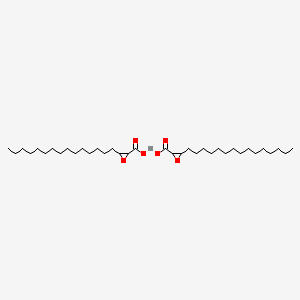
Cadmium epoxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium epoxyoctadecanoate is a chemical compound with the molecular formula C36H66CdO6 It is a cadmium salt of epoxyoctadecanoic acid, which is an epoxy derivative of octadecanoic acid (stearic acid)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium epoxyoctadecanoate can be synthesized through the reaction of cadmium salts with epoxyoctadecanoic acid. The typical synthetic route involves the following steps:
Preparation of Epoxyoctadecanoic Acid: Octadecanoic acid is first epoxidized using a peracid, such as peracetic acid or m-chloroperbenzoic acid, to form epoxyoctadecanoic acid.
Formation of this compound: The epoxyoctadecanoic acid is then reacted with a cadmium salt, such as cadmium chloride or cadmium acetate, in an appropriate solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete formation of the cadmium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Epoxidation: Large quantities of octadecanoic acid are epoxidized using industrial-scale reactors.
Cadmium Salt Formation: The epoxyoctadecanoic acid is then reacted with cadmium salts in large reaction vessels, with careful control of temperature and reaction time to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium epoxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The cadmium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions can be carried out using various metal salts or organic reagents in solvents like ethanol or acetone.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols corresponding to the reduced epoxy group.
Substitution: New metal salts or organic derivatives of epoxyoctadecanoic acid.
Applications De Recherche Scientifique
Cadmium epoxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, lubricants, and other industrial materials.
Mécanisme D'action
The mechanism of action of cadmium epoxyoctadecanoate involves its interaction with molecular targets and pathways within biological systems. Key aspects include:
Molecular Targets: The compound can interact with proteins, enzymes, and cellular membranes, affecting their function and structure.
Pathways Involved: It can influence signaling pathways, such as oxidative stress pathways, by generating reactive oxygen species (ROS) and disrupting cellular homeostasis.
Comparaison Avec Des Composés Similaires
Cadmium epoxyoctadecanoate can be compared with other similar compounds, such as:
Cadmium Stearate: Similar in structure but lacks the epoxy group, making it less reactive in certain chemical reactions.
Cadmium Oleate: Contains an unsaturated fatty acid chain, leading to different chemical and physical properties.
Cadmium Laurate: Has a shorter fatty acid chain, resulting in different solubility and reactivity characteristics.
Uniqueness
This compound is unique due to its epoxy group, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the epoxy group allows for additional chemical modifications and interactions that are not possible with other cadmium fatty acid salts.
Propriétés
Numéro CAS |
26264-48-2 |
|---|---|
Formule moléculaire |
C36H66CdO6 |
Poids moléculaire |
707.3 g/mol |
Nom IUPAC |
cadmium(2+);3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
ACAQBDAOZYQPKR-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


